

Technical Support Center: T63 (p63) Antibody Specificity

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Compound of Interest

Compound Name: T63

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the specificity of the p63 antibody, a critical reagent in cancer research and developmental biology.

Introduction to p63 Antibody Specificity

The p63 protein, a member of the p53 tumor suppressor family, plays a crucial role in epithelial development and is implicated in various cancers.^[1] The TP63 gene encodes multiple protein isoforms, primarily the full-length TAp63 and the N-terminally truncated Δ Np63, which can have opposing functions.^[1] Consequently, the specificity of p63 antibodies, particularly their ability to distinguish between these isoforms and not cross-react with other p53 family members, is paramount for accurate experimental results. Insufficient antibody specificity is a common issue that can lead to unreliable data and false findings.^[2] This guide addresses common problems encountered with p63 antibody specificity and provides solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the main isoforms of p63, and why is isoform-specific recognition important?

The TP63 gene produces two main types of isoforms through the use of alternative promoters: the full-length transactivating (TA) isoforms (TAp63) and the N-terminally truncated (Δ N) isoforms (Δ Np63).^[1] These isoforms can be further spliced at the C-terminus to generate α , β , and γ variants.^[1] TAp63 isoforms can induce apoptosis and cell cycle arrest, similar to p53, while Δ Np63 isoforms can act as transcriptional repressors and are often overexpressed in

squamous cell carcinomas.[1] Given their distinct biological roles, using an antibody that can specifically recognize the isoform of interest is critical for accurate interpretation of experimental results.

Q2: Can p63 antibodies cross-react with other p53 family members like p53 and p73?

Yes, cross-reactivity with p53 and p73 is a potential issue due to the structural similarity between the members of the p53 family.[1] It is essential to select a p63 antibody that has been validated for specificity and does not show cross-reactivity with p53 and p73. Always check the manufacturer's datasheet for validation data, such as Western blots using lysates from cells expressing only p53 or p73.

Q3: What is lot-to-lot variability, and how can it affect my experiments with p63 antibodies?

Lot-to-lot variability refers to the differences in performance between different manufacturing batches of the same antibody. This can be a significant problem, especially with polyclonal antibodies, and can lead to a lack of reproducibility in experiments.[2] For monoclonal antibodies, while generally more consistent, issues such as decreased yield over time from the hybridoma may still occur.[3] It is crucial to validate each new lot of antibody to ensure it performs similarly to previous lots.

Troubleshooting Guides

Western Blotting

Q: I am seeing multiple non-specific bands in my Western blot for p63. What could be the cause?

A: Non-specific bands in a Western blot can arise from several factors:

- **Antibody Concentration:** The primary antibody concentration may be too high, leading to off-target binding. Try titrating the antibody to find the optimal concentration.
- **Blocking:** Inadequate blocking of the membrane can result in non-specific binding of the primary or secondary antibody. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (e.g., 1 hour at room temperature).

- **Washing:** Insufficient washing between antibody incubation steps can lead to high background and non-specific bands. Increase the number and duration of washes.
- **Secondary Antibody:** The secondary antibody may be cross-reacting with other proteins in the lysate. Run a control lane with only the secondary antibody to check for non-specific binding.
- **Lysate Quality:** The protein lysate may contain degraded proteins, leading to the appearance of lower molecular weight bands. Ensure proper sample preparation and use of protease inhibitors.

Q: The p63 band appears at a different molecular weight than expected. Why?

A: The calculated molecular weight of p63 is around 68-77 kDa, but the apparent molecular weight on a Western blot can vary due to several factors:[4]

- **Isoform Expression:** Different p63 isoforms have different molecular weights. For example, TAp63 isoforms are larger than Δ Np63 isoforms. Identify which isoforms are expected to be present in your sample.
- **Post-Translational Modifications (PTMs):** PTMs such as phosphorylation, acetylation, and ubiquitination can alter the protein's migration in the gel.
- **Gel Electrophoresis Conditions:** The type of gel, running buffer, and voltage can all affect protein migration.

Immunohistochemistry (IHC)

Q: I am observing high background staining in my p63 IHC. How can I reduce it?

A: High background in IHC can obscure the specific signal. Here are some common causes and solutions:

- **Primary Antibody Concentration:** As with Western blotting, a high concentration of the primary antibody can lead to non-specific binding. Titrate the antibody to determine the optimal dilution.

- **Blocking of Endogenous Peroxidase:** If using a horseradish peroxidase (HRP)-conjugated secondary antibody, endogenous peroxidase activity in the tissue can cause background staining. Use a peroxidase blocking step (e.g., with 3% hydrogen peroxide) before primary antibody incubation.
- **Blocking of Non-Specific Binding:** Use a blocking serum from the same species as the secondary antibody to block non-specific binding sites.
- **Mouse-on-Mouse Staining:** If you are using a mouse monoclonal antibody on mouse tissue, you may need to use a specialized mouse-on-mouse blocking reagent to prevent the secondary antibody from binding to endogenous mouse immunoglobulins.

Quantitative Data

Table 1: Recommended Starting Dilutions for p63 Antibody Applications

Application	Recommended Dilution	Positive Control	Reference
Western Blot (WB)	1:500 - 1:2000	A431, HaCaT, or RT4 whole cell lysate	[4]
Immunohistochemistry (IHC)	1:50 - 1:200	Human prostate or breast cancer tissue	[4]
Immunocytochemistry (ICC/IF)	1:50 - 1:200	A431 cells	[4]
Flow Cytometry	1:50 - 1:100	Permeabilized A431 cells	[4]

Note: These are starting recommendations. Optimal dilutions should be determined experimentally.

Experimental Protocols

Western Blotting Protocol for p63 Detection

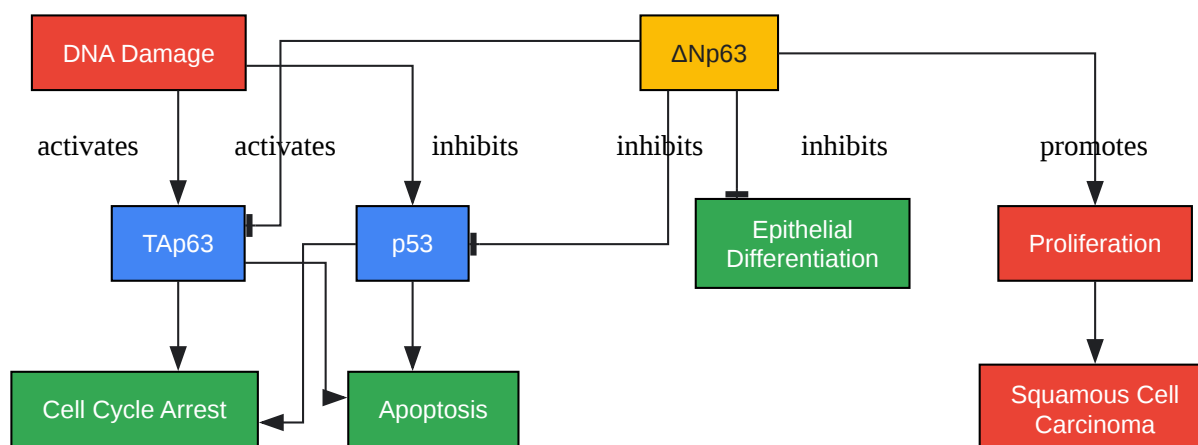
- **Sample Preparation:** Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
- **SDS-PAGE:** Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel. Run the gel at 100-150V until the dye front reaches the bottom.
- **Protein Transfer:** Transfer the proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours at 4°C.
- **Blocking:** Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the p63 antibody (e.g., at a 1:1000 dilution in 5% non-fat milk/TBST) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) at a 1:2000 dilution in 5% non-fat milk/TBST for 1 hour at room temperature.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Detection:** Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal using a chemiluminescence imaging system.^[4]

Immunohistochemistry Protocol for p63 in Paraffin-Embedded Tissues

- **Deparaffinization and Rehydration:** Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
- **Peroxidase Block:** Incubate the sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

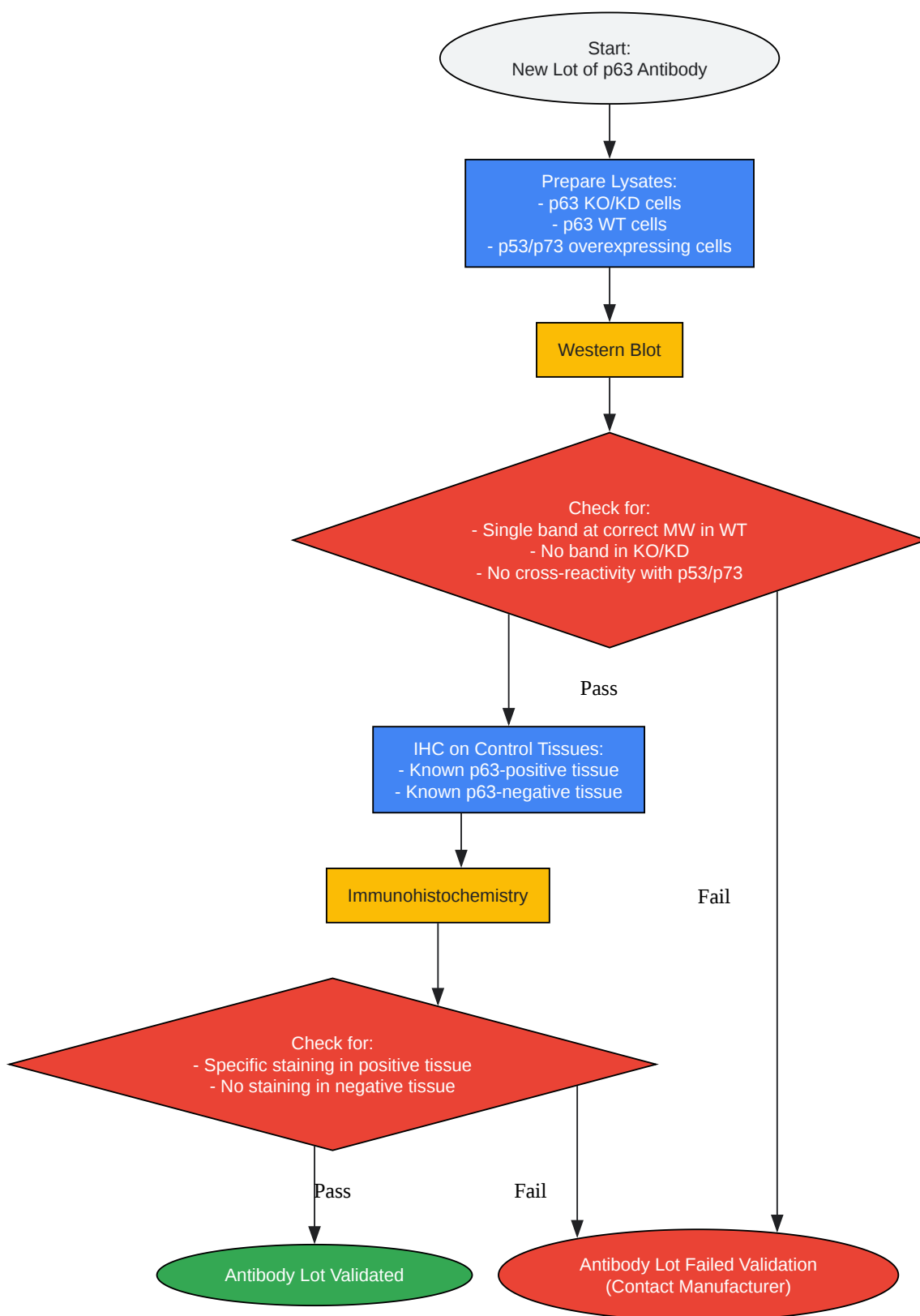
- **Blocking:** Block non-specific binding by incubating the sections with a blocking serum for 30 minutes.
- **Primary Antibody Incubation:** Incubate the sections with the p63 antibody (e.g., at a 1:100 dilution) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the sections and incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
- **Detection:** Visualize the signal using a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate.
- **Counterstaining:** Counterstain the sections with hematoxylin to visualize cell nuclei.
- **Dehydration and Mounting:** Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.

Visualizations



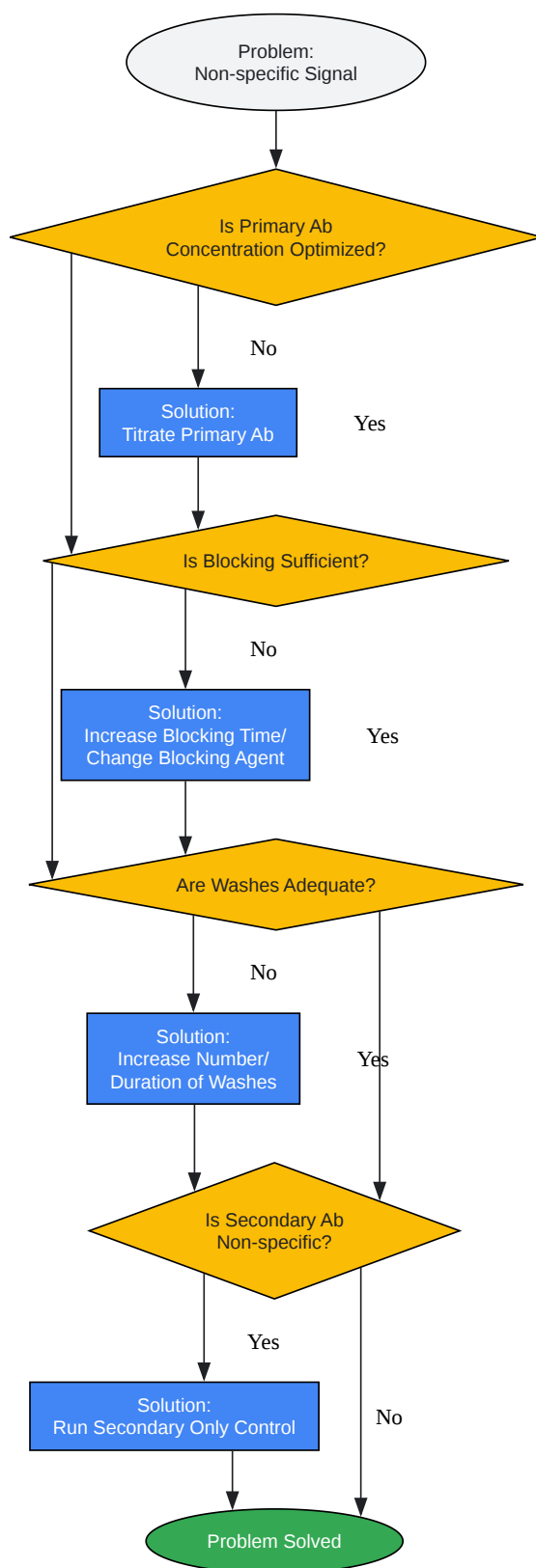
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Caption: Simplified p63 signaling pathway.



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Caption: Workflow for p63 antibody validation.



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Caption: Troubleshooting non-specific signals.

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